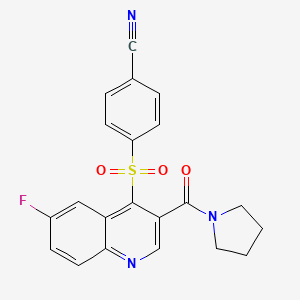

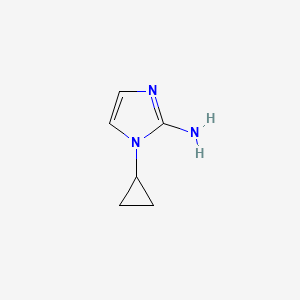

![molecular formula C19H18N2O3 B2829508 5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 877787-27-4](/img/structure/B2829508.png)

5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” is also known as PHTPP. It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . PHTPP has been used to distinguish the various activities of the two estrogen receptors .

Chemical Reactions Analysis

The chemical reactions involving “5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” are not explicitly mentioned in the searched resources .Applications De Recherche Scientifique

- Application : Studies have investigated the potential of 5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol as a neuroprotective agent. It may mitigate oxidative stress, reduce inflammation, and enhance neuronal survival .

- Application : Researchers have examined the anti-proliferative and apoptotic effects of this compound in cancer cell lines. It may interfere with cell cycle progression and inhibit tumor growth .

- Application : 5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol has shown promise as an anti-inflammatory compound. It may modulate inflammatory pathways and cytokine production .

- Application : Preliminary studies suggest that this compound might protect against ischemic injury and improve cardiac function. Further investigations are needed .

- Application : Some studies indicate that 5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol exhibits antibacterial activity against certain pathogens. It may disrupt bacterial growth or biofilm formation .

- Application : Researchers have employed molecular docking simulations to understand how this compound interacts with specific protein targets. These insights guide drug design and optimization .

Neuroprotection and Neuroinflammation

Cancer Research

Anti-Inflammatory Properties

Cardiovascular Health

Antibacterial Activity

Molecular Docking Studies

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-15-8-9-16(18(22)10-15)19-17(11-20-12-21-19)13-4-6-14(23-2)7-5-13/h4-12,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLYXVMEGQFJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)